molecular formula C32H47FN6O4S B10824408 5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide

5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide

Cat. No.: B10824408
M. Wt: 630.8 g/mol
InChI Key: ADHHOUXZPBYYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VTP50469 is a novel, orally-available inhibitor of the interaction between Menin and Mixed Lineage Leukemia 1 (MLL1). This compound has shown significant efficacy against leukemia with MLL-rearrangements and nucleophosmin 1 (NPM1) mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VTP50469 involves structure-based design to yield a potent small-molecule inhibitor of the Menin-MLL1 binding interaction. The optimization of the inhibitor structure led to the development of VTP50469, which is highly selective and effective in vitro and in vivo .

Industrial Production Methods: For industrial production, VTP50469 is formulated in mouse chow for oral dosing in preclinical models. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .

Chemical Reactions Analysis

Types of Reactions: VTP50469 undergoes various biochemical reactions, primarily focusing on its interaction with Menin and MLL1. The compound facilitates the dissociation of Menin from high molecular weight complexes and leads to the eviction of Menin, MLL-fusions, and disruptor of telomeric silencing 1-like (DOT1L) from chromatin .

Common Reagents and Conditions: The common reagents used in the preparation and reactions involving VTP50469 include DMSO, PEG300, and Tween 80. The reaction conditions typically involve oral administration in preclinical models .

Major Products Formed: The major products formed from the reactions involving VTP50469 include the dissociation of Menin from chromatin and the suppression of MLL-fusion target genes .

Mechanism of Action

VTP50469 specifically inhibits the proliferation of cell lines carrying MLL-rearrangements or NPM1 mutations with an IC50 of less than 40 nanomolar. The compound facilitates the dissociation of Menin from high molecular weight complexes, leading to the eviction of Menin, MLL-fusions, and DOT1L from chromatin. This results in the reversal of MLL-fusion driven gene expression .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to VTP50469 include VTP49477 and other Menin-MLL1 inhibitors. These compounds also target the Menin-MLL1 interaction and have shown efficacy in preclinical models of leukemia .

Uniqueness: VTP50469 is unique in its high selectivity and potency as an orally-available Menin-MLL1 inhibitor. It has shown significant efficacy in reducing leukemia burden in patient-derived xenograft models and has a favorable pharmacokinetic profile .

Properties

Molecular Formula

C32H47FN6O4S

Molecular Weight

630.8 g/mol

IUPAC Name

5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C32H47FN6O4S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3

InChI Key

ADHHOUXZPBYYSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.